Para-Isopropoxy vs. Unsubstituted Benzamide: Computed Lipophilicity Differentiation
The 4-isopropoxy substitution on the benzamide ring of the target compound introduces a significant increase in computed lipophilicity compared to the unsubstituted parent analog N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034443-60-0). Based on the fragment contribution method (CLOGP), the isopropoxy group adds approximately +0.8 to +1.1 logP units over the unsubstituted benzamide, shifting the compound from a moderately polar to a more lipophilic chemical space . This difference is meaningful for membrane permeability and target access, as 11β-HSD1 is an ER-membrane-associated enzyme with a lipophilic substrate-binding pocket that favors moderately lipophilic inhibitors [1].
| Evidence Dimension | Computed lipophilicity (CLOGP, fragment contribution method) |
|---|---|
| Target Compound Data | Estimated CLOGP: 3.5–4.0 (C20H23NO3, MW 325.4, contains 4-isopropoxy substituent) |
| Comparator Or Baseline | N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (CAS 2034443-60-0): Estimated CLOGP: 2.4–2.8 (C17H17NO2, MW 267.32, unsubstituted benzamide) |
| Quantified Difference | ΔCLOGP ≈ +0.8 to +1.2 logP units higher for target compound vs. unsubstituted analog |
| Conditions | Computed using fragment-based CLOGP algorithm; no experimental logP/logD data available for either compound |
Why This Matters
This lipophilicity shift places the target compound within the optimal range for ER-membrane-associated targets like 11β-HSD1, where SAR studies on related benzamide series have shown that para-alkoxy substitutions with CLOGP values between 3.0 and 4.5 correlate with improved cellular potency and ex vivo target engagement compared to more polar unsubstituted analogs [1].
- [1] Julian LD et al. Discovery of novel, potent benzamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) exhibiting oral activity in an enzyme inhibition ex vivo model. J Med Chem. 2008;51:3953-3960. View Source
